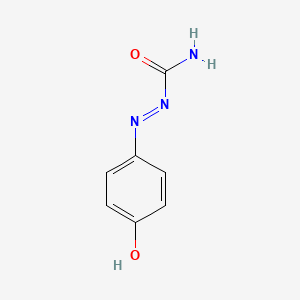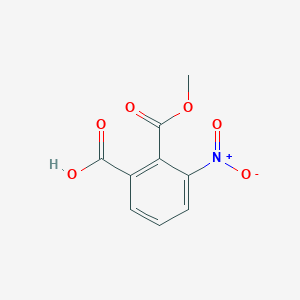![molecular formula C7H7N3 B1615428 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 54856-82-5](/img/structure/B1615428.png)
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have led to the discovery of an interesting field of research . They react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Synthesis Analysis
The [1,2,3]triazolo[1,5-a]pyridines can be synthesized by the Bower procedure to get triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . In a specific synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine, the compound was diluted in DMF and heated at 90°C without stirring for 9 hours in a sealed tube .Chemical Reactions Analysis
Triazolopyridines react with electrophiles in two contrasting ways: Vilsmeier formylation and nitration give 3-substituted triazolopyridines; other electrophiles like halogens, mercuric acetate, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide, give products resulting from triazolo ring opening with loss of molecular nitrogen .Physical And Chemical Properties Analysis
1,2,3-Triazoles, the class to which 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs, have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Applications De Recherche Scientifique
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
In the field of medicinal chemistry, triazoles are commonly used due to their safety profile and excellent therapeutic index . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Triazoles have significant antimicrobial and antiviral properties . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
- For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
- Triazoles also exhibit anticancer properties . They can interact with cancer cells and inhibit their growth .
- Triazoles are important in organocatalysis . They can act as catalysts in organic reactions, enhancing the rate and selectivity of the reactions .
- Triazoles are used in agrochemicals . They can act as pesticides, herbicides, and fungicides, protecting crops from pests and diseases .
- Triazoles have applications in materials science . They can be used in the synthesis of polymers and other materials .
Antimicrobial and Antiviral Activities
Anticancer Activities
Organocatalysis
Agrochemicals
Materials Science
Pharmaceuticals
- Triazoles are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
- Triazoles have significant antimicrobial and antiviral properties . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
- Triazoles also exhibit anticancer properties . They can interact with cancer cells and inhibit their growth .
- Triazoles are important in organocatalysis . They can act as catalysts in organic reactions, enhancing the rate and selectivity of the reactions .
- Triazoles are used in agrochemicals . They can act as pesticides, herbicides, and fungicides, protecting crops from pests and diseases .
Pharmaceuticals
Antimicrobial and Antiviral Activities
Anticancer Activities
Organocatalysis
Agrochemicals
Materials Science
Orientations Futures
The use of [1,2,3]triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . This methodology and the study of cascade reactions involving metal carbenes have been intensively studied in recent years .
Propriétés
IUPAC Name |
3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJSJMKCXGDLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312591 | |
| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine | |
CAS RN |
54856-82-5 | |
| Record name | 54856-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




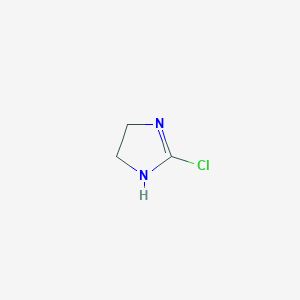
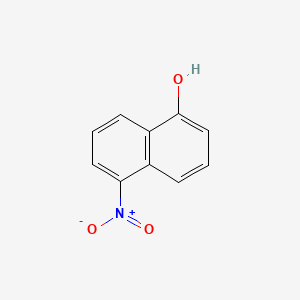

![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)
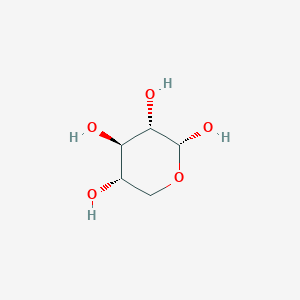
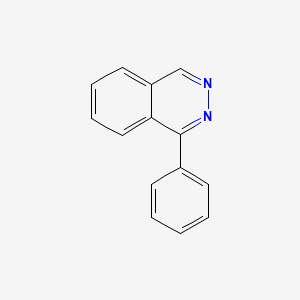

![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)


